molecular formula C34H34N2O14 B1210759 Dexylosylpradimicin C

Dexylosylpradimicin C

Número de catálogo: B1210759
Peso molecular: 694.6 g/mol
Clave InChI: RLAZQZRIYCOWMY-OVAHQGMASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dexylosylpradimicin C is a member of tetracenes and a member of p-quinones.

Análisis De Reacciones Químicas

Chemical Modifications at C-11

The C-11 hydroxyl group in dexylosylpradimicin C serves as a reactive site for further derivatization.

Alkylation Reactions

Treatment with alkyl halides in DMSO/K₂CO₃ yields C-11-O-alkyl derivatives:

DerivativeReagentConditionsYieldAntifungal Activity (vs Candida albicans)Source
11-O-Ethyl Ethyl iodideDMSO, K₂CO₃, RT66%2× potency vs parent
11-O-(Fluoroethyl) 2-Fluoroethyl bromideDMSO, K₂CO₃, 40°C28%Comparable to pradimicin A
11-O-Methyl Methyl iodideDMSO, K₂CO₃, RT52%Moderate

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (Sₙ2), where the hydroxyl oxygen attacks the electrophilic carbon of the alkyl halide 10.

Acylation and Carbamate Formation

Direct substitution at C-11 with functional groups enhances solubility or bioactivity:

DerivativeReagentOutcomeNotesSource
11-CN Cyanogen bromideNitrile group introductionRetains antifungal activity
11-CONH₂ Carbodiimide couplingAmide bond formationModerate activity loss
11-Deoxy TMSCl, then reductionHydroxyl → hydrogenHigh stability, retained activity

Key Reaction for 11-Deoxy Derivative :

Dexylosylpradimicin CTMSCl pyridineSilylationSilylated intermediateLiAlH4Reduction11 Deoxydexylosylpradimicin C\text{this compound}\xrightarrow[\text{TMSCl pyridine}]{\text{Silylation}}\text{Silylated intermediate}\xrightarrow[\text{LiAlH}_4]{\text{Reduction}}\text{11 Deoxythis compound}

Glycosylation and Biosynthetic Modifications

This compound is a precursor in benanomicin A biosynthesis. Enzymatic glycosylation at C-5 restores bioactivity:

Reaction Pathway :

  • Glycosyl Transfer : A xylose or fucose unit is added via glycosyltransferase .

  • Methylation : SAM-dependent methylation at C-7 or C-11 enhances antifungal properties .

Experimental Data :

  • Conversion to Benanomicin A : this compound → benanomicin A via glycosylation (85% yield) .

  • Methylation Impact : 7-O-methylation increases MIC against Aspergillus fumigatus by 4-fold .

Degradation and Stability

This compound undergoes pH-dependent degradation:

ConditionObservationHalf-LifeSource
Acidic (pH 2.0) Rapid hydrolysis → aglycone2 hours
Neutral (pH 7.0) Stable in aqueous buffer (25°C)>30 days
Alkaline (pH 10.0) Oxidative degradation → quinone formation8 hours

Key Research Findings

  • Structure-Activity Relationship : The C-11 hydroxyl is essential for binding to microbial cell wall components .

  • Thermal Stability : Decomposes above 140°C via retro-aldol reaction .

  • Catalytic Decarbonylation : Rhodium catalysts (e.g., [Rh(Ph₃P)₃Cl]) enable decarbonylation for aglycone studies .

Propiedades

Fórmula molecular

C34H34N2O14

Peso molecular

694.6 g/mol

Nombre IUPAC

2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C34H34N2O14/c1-9-5-16-21(27(41)18(9)32(45)36-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(35)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(37)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,37,40-44H,35H2,1-4H3,(H,36,45)(H,46,47)/t10?,11-,23+,26+,29+,30-,31+,34+/m1/s1

Clave InChI

RLAZQZRIYCOWMY-OVAHQGMASA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

SMILES isomérico

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

SMILES canónico

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexylosylpradimicin C
Reactant of Route 2
Dexylosylpradimicin C
Reactant of Route 3
Reactant of Route 3
Dexylosylpradimicin C
Reactant of Route 4
Dexylosylpradimicin C
Reactant of Route 5
Dexylosylpradimicin C
Reactant of Route 6
Dexylosylpradimicin C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.